An In-depth Technical Guide to m-PEG7-Amine: Structure, Properties, and Applications in Bioconjugation and Drug Development
An In-depth Technical Guide to m-PEG7-Amine: Structure, Properties, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG7-Amine, or O-(2-Aminoethyl)-O'-(2-methoxyethyl)hexaethylene glycol, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that plays a crucial role in modern biopharmaceutical research and development. Its unique properties, particularly its hydrophilicity, biocompatibility, and defined chain length, make it an invaluable tool for enhancing the therapeutic properties of biomolecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of m-PEG7-Amine, with a focus on its utility as a linker in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols and workflows are provided to facilitate its practical implementation in a laboratory setting.
Chemical Structure and Properties
m-PEG7-Amine is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with seven ethylene (B1197577) glycol units and a terminal primary amine group. The PEG chain imparts increased aqueous solubility and can reduce the immunogenicity of conjugated molecules, while the terminal amine allows for covalent attachment to various functional groups.[1][2]
The chemical structure of m-PEG7-Amine is as follows:
CH₃O-(CH₂CH₂O)₇-CH₂CH₂-NH₂
Physicochemical and General Properties
A summary of the key quantitative data for m-PEG7-Amine is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₃₃NO₇ | [3] |
| Molecular Weight | 339.43 g/mol | [4] |
| CAS Number | 170572-38-0 | [3][4] |
| Appearance | Liquid or oil | [5] |
| Purity | >95% | [4] |
| Solubility | Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C, protect from light | [3][5] |
Experimental Protocols
The primary utility of m-PEG7-Amine lies in its ability to covalently link to other molecules through its terminal amine group. The following sections provide detailed protocols for common bioconjugation reactions.
Reaction with N-hydroxysuccinimide (NHS) Esters
The reaction of the primary amine of m-PEG7-Amine with an NHS ester forms a stable amide bond. This is a widely used method for labeling proteins and other biomolecules.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Equilibrate the m-PEG7-Amine and the NHS ester to room temperature before use.[6]
-
Dissolve the amine-containing molecule (e.g., protein) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[6] Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they will compete with the reaction.[6]
-
Immediately before use, dissolve the NHS ester in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[6]
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester to the solution of the amine-containing molecule. A 1:1 or 2:1 molar ratio of NHS ester to amine is a common starting point, though the optimal ratio may need to be determined empirically.[7]
-
The reaction mixture should be stirred for 3 to 24 hours, depending on the reactivity of the substrates.[7] The progress of the reaction can be monitored by techniques such as LC-MS or TLC.[7]
-
-
Purification:
Reaction with Carboxylic Acids (Amide Bond Formation)
The amine group of m-PEG7-Amine can be coupled to a carboxylic acid using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an activator like N-hydroxysuccinimide (NHS) to form a more stable intermediate.[9][10]
Experimental Protocol:
-
Reagent Preparation:
-
Equilibrate EDC, NHS, the carboxylic acid-containing molecule, and m-PEG7-Amine to room temperature.[9]
-
Dissolve the carboxylic acid in an appropriate buffer, such as 0.1 M MES buffer (pH 4.7-6.0).[11] EDC coupling is most efficient at a slightly acidic pH.[7]
-
Dissolve m-PEG7-Amine in a compatible buffer.
-
-
Activation of Carboxylic Acid:
-
Conjugation Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer such as Tris or hydroxylamine (B1172632) to a final concentration of 10-50 mM.[12]
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[12]
-
Applications in Drug Development
m-PEG7-Amine is a versatile linker used in the development of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The linker plays a critical role in the stability and efficacy of the ADC. m-PEG7-Amine can be incorporated into ADC linkers to enhance the hydrophilicity of the overall construct, which can improve solubility, reduce aggregation, and prolong its circulation time.[13][14]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[15][16] The linker connecting the target protein binder and the E3 ligase ligand is a key determinant of PROTAC efficacy. The defined length and flexibility of m-PEG7-Amine make it an ideal component for optimizing the spatial orientation of the two binding moieties, facilitating the formation of a productive ternary complex.[4]
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate key experimental workflows and mechanisms of action involving m-PEG7-Amine.
Caption: General workflow for bioconjugation using m-PEG7-Amine.
Caption: Mechanism of action for a PROTAC utilizing an m-PEG7-Amine linker.
Conclusion
m-PEG7-Amine is a well-defined and highly useful chemical tool for researchers in the life sciences. Its hydrophilic PEG spacer and reactive amine terminus provide a versatile platform for the modification of small molecules, peptides, proteins, and other biomaterials. The applications of m-PEG7-Amine in the development of sophisticated drug delivery systems like ADCs and novel therapeutic modalities such as PROTACs underscore its importance in advancing modern medicine. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for the successful implementation of m-PEG7-Amine in a variety of research and development settings.
References
- 1. lcms.cz [lcms.cz]
- 2. mPEG7-Amine - CD Bioparticles [cd-bioparticles.net]
- 3. m-PEG7-amine, 170572-38-0 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
